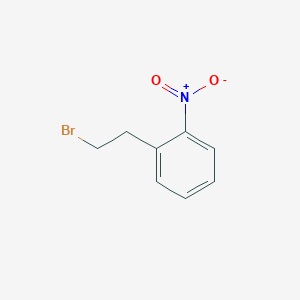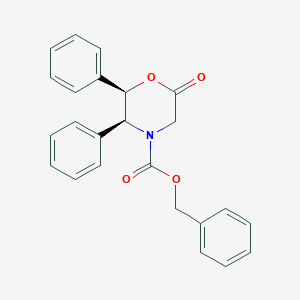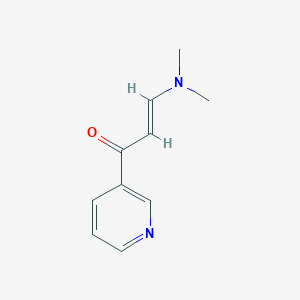
1-(3-Pyridyl)-3-(Dimethylamino)-2-propen-1-on
Übersicht
Beschreibung
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, also known as 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird „1-(3-Pyridyl)-3-(Dimethylamino)-2-propen-1-on“ wegen seines Potenzials als bioaktives Gerüst untersucht. Seine Struktur begünstigt die Bindung an verschiedene biologische Zielmoleküle, was für die Entwicklung neuer Therapeutika genutzt werden kann. Die Fähigkeit der Verbindung, mit Enzymen und Rezeptoren zu interagieren, ist von besonderem Interesse für die Entwicklung von Arzneimitteln mit verbesserter Wirksamkeit und Selektivität .
Organische Synthese
Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Ihre Reaktivität ermöglicht die Konstruktion komplexer Moleküle durch katalytische Umwandlungen und Kreuzkupplungsreaktionen. Forscher verwenden sie zur Synthese verschiedener Pyridinderivate, die für die Entwicklung von Pharmazeutika und Agrochemikalien entscheidend sind .
Materialwissenschaft
In der Materialwissenschaft spielt die Pyridylgruppe der Verbindung eine bedeutende Rolle bei der Entwicklung neuer Materialien. Sie kann als Ligand in metallorganischen Gerüsten (MOFs) fungieren und trägt so zur Entwicklung von Materialien mit spezifischen elektronischen und strukturellen Eigenschaften für den Einsatz in der Katalyse, Gasspeicherung und Trenntechnologien bei .
Analytische Chemie
„this compound“ wird in der analytischen Chemie als chemische Sonde verwendet. Seine strukturellen Merkmale machen es für die spektroskopische Analyse geeignet und unterstützen die Identifizierung und Quantifizierung verschiedener Substanzen. Seine Anwendung in der Chromatographie und Massenspektrometrie trägt zur Verbesserung der Auflösung und Sensitivität analytischer Methoden bei .
Biochemie
Die Verbindung findet Anwendungen in der Biochemie zur Untersuchung von Protein-Ligand-Wechselwirkungen. Ihre Pyridylgruppe kann modifiziert werden, um Sonden zu erzeugen, die selektiv an Proteine binden, so dass Forscher biologische Pfade untersuchen und potenzielle Arzneimittelziele identifizieren können .
Landwirtschaft
Im Agrarbereich konzentriert sich die Forschung auf die Verwendung dieser Verbindung als Vorläufer für die Synthese von Agrochemikalien. Seine chemische Struktur eignet sich zur Herstellung von Pestiziden und Herbiziden, die wirksamer und umweltfreundlicher sind. Die Reaktivität der Verbindung ermöglicht die Einführung verschiedener funktioneller Gruppen, die die Aktivität und Selektivität dieser Agrochemikalien verbessern können .
Umweltwissenschaften
Anwendungen in den Umweltwissenschaften umfassen die Verwendung von „this compound“ bei der Synthese von umweltfreundlichen Verbindungen. Seine Einarbeitung in größere Moleküle kann zur Entwicklung von Protokollen der Grünen Chemie führen, wodurch der Einsatz gefährlicher Substanzen reduziert und die Abfallproduktion minimiert wird .
Safety and Hazards
The compound is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . In case of inhalation, skin contact, or eye contact, medical attention should be sought if symptoms occur .
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLRFUCMBQWLNV-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55314-16-4, 123367-26-0 | |
| Record name | (E)-3-Dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3-DIMETHYLAMINO-1-(PYRIDIN-3-YL)PROP-2-EN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6L0C82BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the solubility of (2E)-1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one important in a research context?
A1: Solubility plays a critical role in various research applications involving (2E)-1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one. [] For instance, knowing its solubility in different solvents helps researchers design experiments, optimize reaction conditions, and develop efficient purification methods. Furthermore, understanding how solubility changes with temperature is crucial for processes like crystallization and recrystallization, which are essential for isolating and purifying this compound. []
Q2: What were the key findings of the solubility study on (2E)-1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one?
A2: The study revealed that the solubility of (2E)-1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one increases with rising temperature in all the tested solvents, including methanol, acetone, and dimethylformamide. [] This positive correlation between temperature and solubility is a valuable insight for researchers working with this compound. Additionally, the study successfully modeled the solubility data using several thermodynamic models, such as the modified Apelblat equation and the Buchowski–Ksiazaczak λh model, providing valuable tools for predicting solubility behavior. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






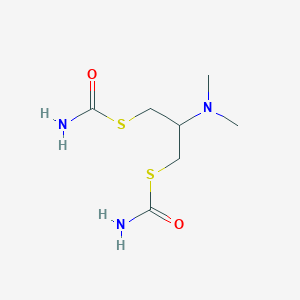



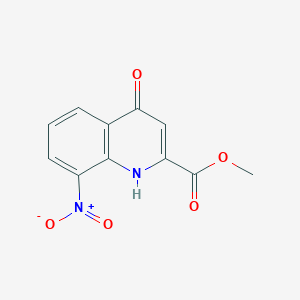
![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)

